6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane
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Overview
Description
6-(L-Prolyl)-3-oxa-6-azabicyclo[311]heptane is a bicyclic compound that features a unique structure with both an oxygen and nitrogen atom incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane typically involves the use of transition metal-catalyzed reactions. One common method is the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex . The reaction proceeds with high stereoselectivity and yields the desired bicyclic structure. The reaction conditions often include the use of excess ethylene and a ruthenium catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the oxygen and nitrogen atoms in the bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system.
DABCO (1,4-diazabicyclo[2.2.2]octane): A bicyclic compound with two nitrogen atoms in the ring structure.
Uniqueness
6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-oxa-6-azabicyclo[3.1.1]heptan-6-yl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H16N2O2/c13-10(9-2-1-3-11-9)12-7-4-8(12)6-14-5-7/h7-9,11H,1-6H2/t7?,8?,9-/m0/s1 |
InChI Key |
SBKBQUUUKILBHS-HACHORDNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2C3CC2COC3 |
Canonical SMILES |
C1CC(NC1)C(=O)N2C3CC2COC3 |
Origin of Product |
United States |
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